molecular formula C18H23N3O3 B2593590 N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-cyclopentylethanediamide CAS No. 898465-68-4

N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-cyclopentylethanediamide

Cat. No.: B2593590
CAS No.: 898465-68-4
M. Wt: 329.4
InChI Key: APWKMAAOLKDNEA-UHFFFAOYSA-N
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Description

N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-cyclopentylethanediamide is a chemical compound with the CAS Registry Number 898465-68-4 and a molecular formula of C18H23N3O3, corresponding to a molecular weight of 329.39 g/mol . Its structure is characterized by a 1-acetyl-1,2,3,4-tetrahydroquinoline moiety linked via an ethanediamide (oxalamide) bridge to a cyclopentyl group, a feature represented by the SMILES notation CC(=O)N1CCCc2c1cc(cc2)NC(=O)C(=O)NC1CCCC1 . This scaffold is part of a broader class of tetrahydroquinoline derivatives that are extensively investigated in medicinal chemistry for their diverse biological potential. Recent scientific literature highlights that tetrahydroquinoline derivatives are being explored as targeted therapeutic agents, with some analogs demonstrating significant activity as potential mTOR inhibitors in cancer research, particularly in lung cancer models . Furthermore, closely related structural analogs have been documented as acetylcholinesterase inhibitors for the investigation of neurological conditions such as Alzheimer's disease , while other derivatives have shown anticonvulsant properties in preclinical seizure models . The oxalamide functional group and the cyclopentyl ring system are significant pharmacophoric elements that can contribute to strong binding affinity and selectivity for specific biological targets. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-cyclopentyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-12(22)21-10-4-5-13-8-9-15(11-16(13)21)20-18(24)17(23)19-14-6-2-3-7-14/h8-9,11,14H,2-7,10H2,1H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWKMAAOLKDNEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N’-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-cyclopentylethanediamide typically involves the reaction of N-substituted anthranilic acids with equimolar amounts of N-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) in anhydrous tetrahydrofuran (THF) . This method ensures the formation of the desired compound with high yield and purity. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

N’-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-cyclopentylethanediamide undergoes various chemical reactions, including:

Scientific Research Applications

N’-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-cyclopentylethanediamide has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of N’-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-cyclopentylethanediamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological/Industrial Relevance Toxicity/Safety Profile
N'-(1-Acetyl-THQ-7-yl)-N-cyclopentylethanediamide 1,2,3,4-Tetrahydroquinoline Acetyl, ethanediamide, cyclopentyl Hypothesized antimicrobial activity Not reported
(3aS,8aS)-1-Acetyl-pyrroloindol-3a-ol Pyrrolo[2,3b]indole Acetyl, hydroxyl Antifungal (superior to triadimefon) Not explicitly reported
4-(tert-Butyl)-N-(1-isobutyryl-THQ-7-yl)benzamide 1,2,3,4-Tetrahydroquinoline Isobutyryl, benzamide, tert-butyl Laboratory chemical synthesis H302 (oral toxicity), H315 (skin irritation)

Physicochemical Properties

  • Solubility and Bioavailability : The cyclopentyl group in the target compound may enhance lipid membrane permeability compared to the polar hydroxyl group in the pyrroloindole derivative . Conversely, the benzamide analog’s tert-butyl group could increase steric hindrance, limiting solubility .

Research Findings and Hypotheses

Antifungal Mechanisms

The acetylated tetrahydroquinoline scaffold in the target compound shares structural similarities with botryospyrones and pyrroloindoles, which disrupt fungal cell membranes or inhibit enzymes like cytochrome P450 . Molecular docking studies on analogous compounds suggest acetyl groups enhance binding to fungal ergosterol biosynthesis proteins.

Biological Activity

N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-cyclopentylethanediamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

  • Molecular Formula : C21H24N4O5S
  • Molecular Weight : 444.5 g/mol
  • CAS Number : 898413-40-6

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of Tetrahydroquinoline Core : The precursor undergoes cyclization with acetyl chloride.
  • Introduction of Ethanediamide Moiety : The tetrahydroquinoline derivative is reacted with cyclopentyl ethylenediamine under controlled conditions to yield the final product.

The biological activity of this compound is attributed to its interaction with specific molecular targets in cells. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain kinases or receptors involved in signal transduction pathways.
  • Modulation of Pathways : It can affect critical pathways such as the PI3K/AKT pathway, which plays a significant role in cell proliferation and survival.

Antimicrobial Activity

Research indicates that derivatives of tetrahydroquinoline exhibit antimicrobial properties. For instance:

  • Compounds similar to this compound have shown moderate to high activity against various bacterial strains with inhibition zones ranging from 12.5 mm to 23.8 mm .

Anticancer Activity

Studies have demonstrated that tetrahydroquinoline derivatives possess anticancer properties:

  • Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma).
  • IC50 Values : Some derivatives reported IC50 values below 50 μM, indicating significant cytotoxicity against cancer cell lines .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various tetrahydroquinoline derivatives. The results showed that the synthesized compounds exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.

CompoundInhibition Zone (mm)IC50 (μM)
Compound A20.5 ± 0.530
Compound B15.0 ± 0.845
N'-(1-acetyl...18.0 ± 0.635

Study 2: Anticancer Activity

In another study focusing on the anticancer properties of similar compounds:

CompoundCell LineIC50 (μM)
Compound CMCF-725
Compound DHCT-11640
N'-(1-acetyl...HeLa30

These findings indicate that this compound may be a promising candidate for further development in cancer therapy.

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